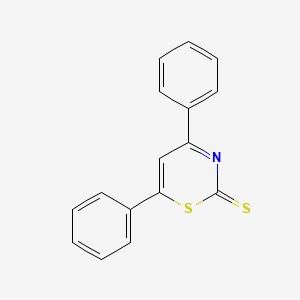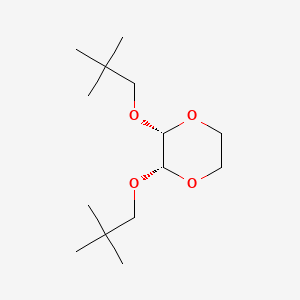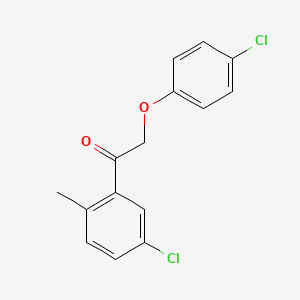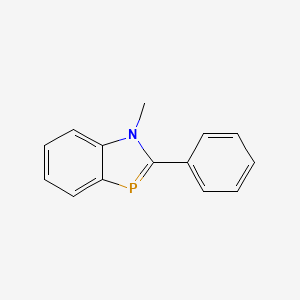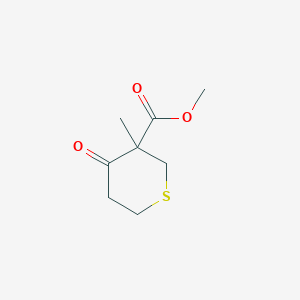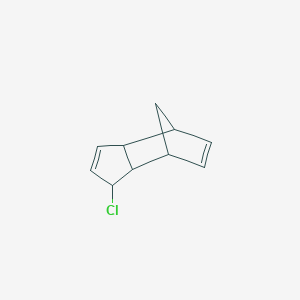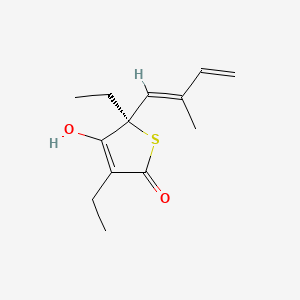![molecular formula C11H18N4O4 B14412984 4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- CAS No. 82204-64-6](/img/structure/B14412984.png)
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- is a compound that features a morpholine ring and an imidazole ring. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- typically involves the formation of the imidazole ring followed by the attachment of the morpholine and propanol groups. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imidazole ring can participate in reduction reactions, altering its electronic properties.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the morpholine ring could introduce various functional groups.
Aplicaciones Científicas De Investigación
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole, used for treating infections.
Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor.
Uniqueness
4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]- is unique due to the combination of the morpholine and imidazole rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
82204-64-6 |
|---|---|
Fórmula molecular |
C11H18N4O4 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
4-morpholin-4-yl-1-(2-nitroimidazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C11H18N4O4/c16-10(1-3-13-5-7-19-8-6-13)9-14-4-2-12-11(14)15(17)18/h2,4,10,16H,1,3,5-9H2 |
Clave InChI |
LMLOFEUGYFTSBB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC(CN2C=CN=C2[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


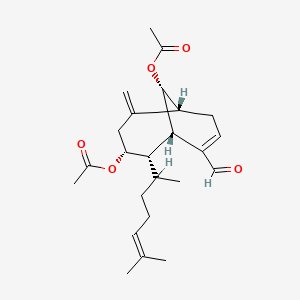
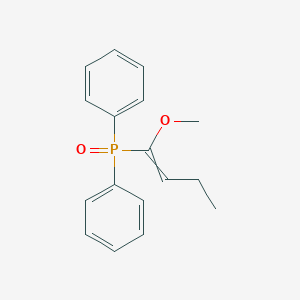
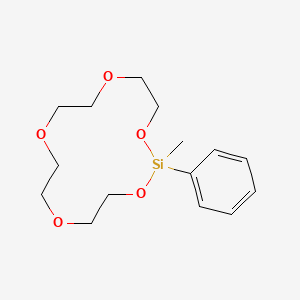
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
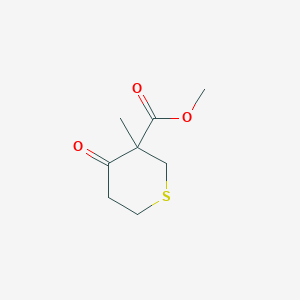
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
